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Compound of Interest

Compound Name: Diethyl propylmalonate

Cat. No.: B018023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for diethyl
propylmalonate, a key chemical intermediate. The following sections detail its Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource

for compound identification, purity assessment, and structural elucidation in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for diethyl propylmalonate.

Table 1: ¹H NMR Spectroscopic Data for Diethyl Propylmalonate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

4.19 Quartet 7.1 4H O-CH₂-CH₃

3.32 Triplet 7.4 1H
CH₂-

CH(COOEt)₂

1.89 Multiplet 2H
CH₂-CH₂-

CH(COOEt)₂

1.35 Sextet 7.4 2H CH₂-CH₃ (propyl)

1.25 Triplet 7.1 6H O-CH₂-CH₃

0.92 Triplet 7.3 3H CH₃-CH₂ (propyl)

Table 2: ¹³C NMR Spectroscopic Data for Diethyl Propylmalonate

Chemical Shift (δ) ppm Assignment

169.2 C=O

61.3 O-CH₂-CH₃

51.7 CH₂-CH(COOEt)₂

33.8 CH₂-CH(COOEt)₂

20.2 CH₂-CH₃ (propyl)

14.1 O-CH₂-CH₃

13.8 CH₃-CH₂ (propyl)

Table 3: IR Spectroscopic Data for Diethyl Propylmalonate
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Wavenumber (cm⁻¹) Intensity Assignment

2965, 2938, 2876 Strong C-H stretch (alkane)

1734 Strong C=O stretch (ester)

1466 Medium C-H bend (alkane)

1368 Medium C-H bend (alkane)

1258, 1153, 1032 Strong C-O stretch (ester)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength

of 300 MHz or higher.

Sample Preparation: A sample of diethyl propylmalonate (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly

chloroform-d (CDCl₃), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For ¹H

NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-

decoupled pulse sequence is typically used to simplify the spectrum by removing C-H

coupling.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phase-corrected and

baseline-corrected. Chemical shifts are referenced to the internal standard (TMS). For ¹H

NMR spectra, the signals are integrated to determine the relative number of protons, and
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coupling constants are measured to determine the connectivity of protons on adjacent

carbons.

Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectra are recorded to identify the functional groups

present in the molecule.

Sample Preparation (Neat Liquid): As diethyl propylmalonate is a liquid, the spectrum is

conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to

create a uniform thin film.

Data Acquisition: A background spectrum of the empty spectrometer is recorded to account

for atmospheric water and carbon dioxide. The sample holder with the prepared salt plates is

then placed in the spectrometer's beam path, and the sample spectrum is acquired.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption

bands corresponding to the vibrational modes of the functional groups in diethyl
propylmalonate. The positions of the absorption bands are reported in wavenumbers

(cm⁻¹).

Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a chemical sample like diethyl propylmalonate.
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Caption: General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b018023#spectroscopic-data-for-diethyl-
propylmalonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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